molecular formula C7H10ClN3S B1377363 4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride CAS No. 1432681-07-6

4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride

Cat. No. B1377363
M. Wt: 203.69 g/mol
InChI Key: RLSJQANMEQVWDI-UHFFFAOYSA-N
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Description

“4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1432681-07-6 . It has a molecular weight of 203.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride” is C7H10ClN3S . Its Inchi Code is 1S/C7H9N3S.ClH/c1-11-5-2-3-10-6 (4-5)7 (8)9;/h2-4H,1H3, (H3,8,9);1H .


Physical And Chemical Properties Analysis

“4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 203.7 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

One notable application is in the field of inorganic chemistry, where derivatives of 4-(Methylsulfanyl)pyridine have been utilized in the synthesis of iron(II) complexes. These complexes exhibit interesting properties such as spin-crossover and crystallographic phase changes. For instance, the oxidation of 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine has led to the creation of compounds with varied sulfur centers, which influence the spin states and structural phase transitions of the resulting iron(II) complexes (Cook et al., 2015).

Pharmaceutical Intermediates

In pharmaceutical research, derivatives of this compound have been synthesized for potential applications in drug development. A study described the modified synthesis of a derivative aimed at the treatment of gastric acid-related diseases. This research underscores the utility of the compound in generating intermediates for drugs like Dexlansoprazole, highlighting its importance in the synthesis of pharmaceuticals (Gilbile et al., 2017).

Fluorescence and Solid-State Applications

The compound has also found applications in the synthesis of new fluorescent materials. For example, research into the synthesis of 2-substituted indeno[1,2-d]pyrimidin-5-ones involving derivatives of 4-(Methylsulfanyl)pyridine has shown potential for applications in fluorescent devices and materials science (Hagimori et al., 2016).

Advanced Material Synthesis

Another study demonstrated the use of this compound in the microwave-assisted synthesis of 2-amino-4-arylpyrimidine derivatives, a method that presents a rapid and efficient approach to synthesizing complex organic molecules, which are useful in various scientific and industrial applications (Matloobi & Kappe, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-methylsulfanylpyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S.ClH/c1-11-5-2-3-10-6(4-5)7(8)9;/h2-4H,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSJQANMEQVWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride

CAS RN

1432681-07-6
Record name 2-Pyridinecarboximidamide, 4-(methylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432681-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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